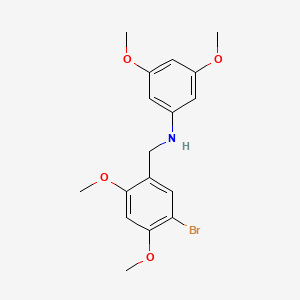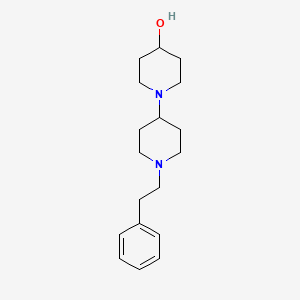![molecular formula C20H32N2O2 B3853935 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3853935.png)
2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol
Overview
Description
2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol, also known as PCP-OEt, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a derivative of phencyclidine (PCP), which is a dissociative anesthetic drug that has been used recreationally and illicitly. However, PCP-OEt has been studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol is not fully understood. However, research has shown that this compound acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. This results in a decrease in the release of glutamate, which is a neurotransmitter that is involved in various neurological processes.
Biochemical and Physiological Effects:
2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol has been shown to have various biochemical and physiological effects. Research has shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol has also been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying various neurological and psychiatric disorders. However, one limitation of using 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol is that it can be difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the potential use of this compound in treating traumatic brain injury (TBI). Research has shown that 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol has neuroprotective properties and can potentially be used to reduce the damage caused by TBI. Another area of interest is the potential use of 2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol in treating depression. Research has shown that this compound can increase the levels of BDNF, which is a protein that is often decreased in individuals with depression.
Scientific Research Applications
2-{2-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethoxy}ethanol has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Research has shown that this compound has neuroprotective properties and can potentially be used to treat conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
2-[2-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c23-15-17-24-16-14-21-10-12-22(13-11-21)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-5,19-20,23H,6-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNBVZOFRKZFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(4-Phenylcyclohexyl)piperazin-1-yl]ethoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-5-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3853852.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853854.png)
![3-[(1H-indazol-6-ylamino)methyl]-4H-chromen-4-one](/img/structure/B3853862.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3853872.png)
![(4-methylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B3853880.png)

![1-benzyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B3853898.png)
![2,2'-[(5-bromo-2-methoxybenzyl)imino]diethanol](/img/structure/B3853908.png)

![1-{3-[(4-methylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3853914.png)
![2-{[(3,4-difluorophenyl)amino]methyl}-4-nitrophenol](/img/structure/B3853922.png)

![4-{3-[(1,2-diphenylethyl)amino]butyl}phenol](/img/structure/B3853939.png)
![N,N,2,2-tetramethyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1,3-propanediamine](/img/structure/B3853944.png)